1-(4-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
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Overview
Description
1-(4-METHOXYPHENYL)-2-{[4-(4-METHYLPHENYL)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE is a complex organic compound with a unique structure that includes methoxyphenyl, methylphenyl, phenoxymethyl, and triazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYPHENYL)-2-{[4-(4-METHYLPHENYL)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl and 4-methylphenyl derivatives, which undergo a series of reactions such as nucleophilic substitution, cyclization, and sulfonation to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYPHENYL)-2-{[4-(4-METHYLPHENYL)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(4-METHOXYPHENYL)-2-{[4-(4-METHYLPHENYL)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the production of specialty chemicals, polymers, or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-2-{[4-(4-METHYLPHENYL)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
1-(4-METHOXYPHENYL)-1-ETHANONE: A simpler analog with similar structural features but lacking the triazolyl and sulfanyl groups.
4-METHOXYACETOPHENONE: Another related compound with a methoxyphenyl group but different functional groups.
Uniqueness
1-(4-METHOXYPHENYL)-2-{[4-(4-METHYLPHENYL)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE is unique due to its complex structure, which imparts specific chemical and biological properties. The presence of the triazolyl and sulfanyl groups distinguishes it from simpler analogs and may contribute to its enhanced activity or selectivity in various applications.
Properties
Molecular Formula |
C25H23N3O3S |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-[[4-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C25H23N3O3S/c1-18-8-12-20(13-9-18)28-24(16-31-22-6-4-3-5-7-22)26-27-25(28)32-17-23(29)19-10-14-21(30-2)15-11-19/h3-15H,16-17H2,1-2H3 |
InChI Key |
SKLMINKLRXAJBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)OC)COC4=CC=CC=C4 |
Origin of Product |
United States |
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